molecular formula C18H16O4 B085137 Dimethyl 4,4'-stilbenedicarboxylate CAS No. 10374-80-8

Dimethyl 4,4'-stilbenedicarboxylate

Cat. No. B085137
CAS RN: 10374-80-8
M. Wt: 296.3 g/mol
InChI Key: JOODVYOWCWQPMV-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 4,4'-stilbenedicarboxylate derivatives and related compounds has been explored through various chemical pathways. Notably, the synthesis of trans-4-aminostilbene derivatives demonstrates the versatility of stilbene compounds in organic synthesis. The introduction of N-phenyl substituents leads to a more planar ground-state geometry, enhancing fluorescence quantum yields due to a larger charge-transfer character for the fluorescent excited state, illustrating the complex interplay between structure and photochemical behavior (Yang, Chiou, & Liau, 2002).

Molecular Structure Analysis

The molecular structure of dimethyl 4,4'-stilbenedicarboxylate and its analogs has been the subject of detailed studies. For instance, crystal engineering studies on the salts of trans-4,4'-stilbenedicarboxylic acid reveal the influence of non-covalent interactions in their solid-state architectures. These interactions significantly affect the photoreactivity towards UV light for [2 + 2] cycloaddition reaction, demonstrating the critical role of molecular alignment in chemical reactivity (Kole, Tan, & Vittal, 2011).

Chemical Reactions and Properties

Dimethyl 4,4'-stilbenedicarboxylate participates in a variety of chemical reactions, showcasing its reactivity and potential as a building block in organic synthesis. For example, the reaction between alkyl isocyanides and dimethyl acetylenedicarboxylate in the presence of polyhydroxybenzenes produces highly functionalized 4H-chromenes, highlighting the compound's versatility in synthesizing complex molecular structures (Yavari, Djahaniani, & Nasiri, 2003).

Physical Properties Analysis

The physical properties of dimethyl 4,4'-stilbenedicarboxylate derivatives, such as their fluorescence and solvatochromism, are closely linked to their molecular structure. Studies on 4-(dimethylamino)stilbene and its derivatives have shown how the flexibility and rigidity of molecular bonds influence fluorescence quenching and the emission spectrum, indicating the importance of molecular design in determining physical properties (Létard, Lapouyade, & Rettig, 1993).

Chemical Properties Analysis

The chemical properties of dimethyl 4,4'-stilbenedicarboxylate, such as its reactivity in cycloaddition reactions and its role as a precursor in the synthesis of complex organic molecules, have been extensively studied. For instance, the versatile use of dimethyl acetylenedicarboxylate in organic synthesis illustrates the compound's reactivity and utility as a multifunctional reagent in creating a wide range of chemical structures (Neochoritis, Zarganes-Tzitzikas, & Stephanidou-Stephanatou, 2014).

Scientific Research Applications

. It’s also known by its IUPAC name, and its CAS Registry Number is 10374-80-8 .

  • Method of Application : The process involves three main steps :
    • Subjecting the ethanol to either dehydration at temperatures from about 20°C to about 250°C or acetylation to produce 1,2-bis(4-carbomethoxyphenyl)-1-acetoxy ethane, which is then pyrolyzed at temperatures from about 200°C to about 450°C to produce the Dimethyl 4,4’-stilbenedicarboxylate .
  • Results or Outcomes : The result of this process is the successful synthesis of Dimethyl 4,4’-stilbenedicarboxylate .
. It’s also known by its IUPAC name, and its CAS Registry Number is 10374-80-8 .

Safety And Hazards

When handling Dimethyl 4,4’-stilbenedicarboxylate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation . Keep the container tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODVYOWCWQPMV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4,4'-stilbenedicarboxylate

CAS RN

10374-80-8
Record name Dimethyl 4,4'-stilbenedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

To a 2 L 3-neck round bottom flask fitted with a glass stopper, rubber septum, and reflux condenser with a nitrogen inlet tube, was added 126.35 g (251 mmol) (4-carbomethoxy)benzyltriphenylphosphonium bromide, 49.45 g (302 mmol) methyl 4-formylbenzoate, and 632 mL 2:1 methanol:toluene. After the starting material dissolved, 63.2 mL (277 mmol) 25% sodium methoxide solution in methanol was added dropwise over several minutes. The reaction vessel was heated at reflux for 30 minutes. After cooling to room temperature, the reaction vessel was cooled at 0° C. for several hours. The resulting precipitate was filtered and dried in a vacuum oven to afford 59.0 g (79%) 4,4'-bis(carbomethoxy)stilbene as a 7:3 mixture of cis:trans isomers.
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126.35 g
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49.45 g
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Synthesis routes and methods II

Procedure details

DMF (100 mL) and methyl 4-formylbenzoate (13.9 g, 0.13 mole) are added to the product solution from step (3) at a temperature of 25° to 28° C. Sodium methoxide (7 g) is added to the solution while maintaining the temperature at 25° to 35° C. by means of a water bath. The reaction mixture is heated at 25° to 35° C. for an additional 4 hours and then water (100 mL) is slowly added at 25° to 35° C. (with water bath cooling as necessary) to precipitate the product. After stirring for 1 hour, the product, dimethyl 4,4'-stilbenedicarboxylate, is collected by filtration, washed with water until the filtrate has a pH of 5 to 7 and then washed with methanol (2×50 mL). After drying at 60° C. under vacuum, dimethyl 4,4'-stilbenedicarboxylate is obtained in a 65% yield based on the amount of methyl 4-(hydroxymethyl)benzoate employed.
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100 mL
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13.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Ryu, JC Kim, MJ Ham, SC Kim - Applied Chemistry for …, 2016 - koreascience.kr
A total four-step synthetic process of high quality optical brightening agent 4, 4'-bis (2-benzoxazolyl) stilbene (BBS) from methyl 4-formylbenzoate (MFB) was developed with 73% total …
Number of citations: 4 koreascience.kr
Y Li, M Zhang, M Mao, SR Turner, RB Moore… - …, 2012 - ACS Publications
Persistence lengths of stilbene and styrene containing alternating copolymers were measured using small-angle X-ray scattering (SAXS) and size-exclusion chromatography (SEC). For …
Number of citations: 25 pubs.acs.org
FA Stuber, H Ulrich, DV Rao… - Journal of Applied …, 1969 - Wiley Online Library
The reactions of trans‐2,5‐dimethoxy‐4′‐aminostilbene with poly(maleic anhydride‐co‐methylvinyl ether) and trans‐2,5‐dimethoxy‐4′‐isocyanatostilbene with poly(oxy‐1,4‐…
Number of citations: 23 onlinelibrary.wiley.com
SM Langenegger, R Häner - Helvetica chimica acta, 2002 - Wiley Online Library
Oligonucleotides containing a phenanthrene‐derived, non‐nucleosidic building block with flexible linkers were synthesized. The effect of the phenanthrene moiety on duplex stability at …
Number of citations: 54 onlinelibrary.wiley.com
Y Li - 2012 - vtechworks.lib.vt.edu
The research in this dissertation is focused on the synthesis and characterization of sterically crowded, precisely charged polyelectrolytes based on substituted stilbene comonomers. …
Number of citations: 0 vtechworks.lib.vt.edu
류영, 김종천, 함미정, 김석찬 - 공업화학, 2016 - papersearch.net
DMT 생산과정의 부산물로서 폐기 처리되어 왔던 MFB를 출발 물질로 하여 고급 형광증백제 중의 하나인 4,4`-bis(2-benzoxazolyl)stilbene (BBS) 합성을 4단계를 거쳐 총 수율 73%의 경쟁력 …
Number of citations: 4 papersearch.net

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